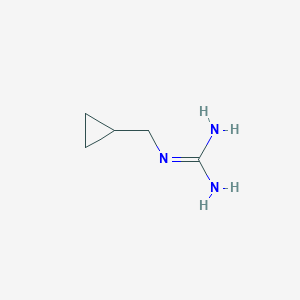

N-(cyclopropylmethyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLRADFQOJCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopropylmethyl Guanidine and Its Structural Analogues

General Strategies for Guanidine (B92328) Core Synthesis

The construction of the guanidine functional group is a cornerstone of synthetic organic chemistry. rsc.org Methodologies for its synthesis are broadly categorized, primarily relying on the reaction of an amine with a suitable electrophilic "guanylating agent". nih.govresearchgate.net The choice of strategy often depends on the desired substitution pattern of the final guanidine product.

Amination Reactions with Activated Guanidine Precursors (e.g., S-alkylisothioureas, Pyrazolylcarboxamidines, Cyanamides)

A foundational and widely utilized strategy for synthesizing guanidines involves the nucleophilic attack of an amine onto an activated precursor, where a leaving group is displaced to form the guanidine C-N bond. nih.gov These precursors, often referred to as guanylating agents, are designed to render the central carbon atom sufficiently electrophilic for amination.

S-alkylisothioureas: These reagents are readily prepared and are among the most common precursors for guanidine synthesis. nih.govrsc.org The reaction proceeds by the displacement of a thiol leaving group (e.g., methyl mercaptan) from the S-alkylisothiourea by an amine. nih.gov To enhance reactivity, the isothiourea is often N-protected with electron-withdrawing groups, such as Boc or Cbz. rsc.orgresearchgate.net The use of thiophilic metal salts like HgCl₂ can facilitate the desulfurization and subsequent guanylation, though less toxic alternatives are continuously sought. nih.govrsc.org

Pyrazole-1-carboxamidines: Developed as an alternative to avoid the use of toxic metals, pyrazole-1-carboxamidine derivatives serve as effective guanylating agents. nih.govrsc.org The pyrazole (B372694) moiety acts as a good leaving group, and the reactivity can be tuned by placing electron-withdrawing groups on the pyrazole ring, which allows for milder reaction conditions. rsc.org This method has been particularly useful for converting amino acids into their corresponding guanidino acids. rsc.org

Cyanamides: Cyanamides are fundamental building blocks for guanidine synthesis, reacting with amines or their salts to form the desired products. organic-chemistry.orgoup.comrsc.org The reaction of an amine with a cyanamide (B42294) can be sluggish and may require forcing conditions or catalytic activation. rsc.orggoogle.com For instance, the reaction of secondary amines with disubstituted cyanamides to produce tri- or tetrasubstituted guanidines often results in low yields without a catalyst, but the use of a Lewis acid like aluminum chloride can significantly improve the outcome. google.com

Metal-Catalyzed Guanidylation Approaches

Transition-metal catalysis has introduced powerful and efficient methods for constructing guanidine scaffolds, often enabling the formation of multiple bonds in a single step and providing access to complex cyclic structures. organic-chemistry.orgrsc.org

A novel approach for the synthesis of substituted 5-membered cyclic guanidines involves palladium-catalyzed alkene carboamination. organic-chemistry.orgacs.org This reaction couples acyclic N-allyl guanidines with aryl or alkenyl halides, creating both a C-N and a C-C bond in a single transformation. organic-chemistry.orgorganic-chemistry.orgnih.gov The process allows for the creation of diverse cyclic guanidine derivatives in just two steps from readily available allylic amines. organic-chemistry.orgumich.edu

The reaction is typically catalyzed by a palladium source such as Pd₂(dba)₃ and a suitable ligand, with Nixantphos being identified as particularly effective. organic-chemistry.orgacs.org A challenge with this method has been the stability of the protecting groups on the guanidine nucleophile under the basic reaction conditions. umich.edu While initial studies with bis-Boc protected guanidines showed variable results, the use of alternative protecting groups like p-methoxyphenyl (PMP) or cleavable N-cyano and N-arylsulfonyl groups has led to improved yields and reproducibility. nih.govumich.eduacs.org Mechanistic studies suggest the reaction proceeds through an anti-aminopalladation pathway. nih.govacs.org

Table 1: Examples of Pd-Catalyzed Alkene Carboamination for Cyclic Guanidine Synthesis Conditions: Guanidine substrate, aryl/alkenyl halide, NaOtBu, Pd₂(dba)₃, and ligand in toluene (B28343) at elevated temperatures. acs.org

| Guanidine Substrate | Aryl/Alkenyl Halide | Ligand | Product Yield (%) | Reference |

|---|---|---|---|---|

| PMP-protected N-allylguanidine | 4-Bromotoluene | Nixantphos | 81 | acs.org |

| PMP-protected N-allylguanidine | 2-Bromonaphthalene | Nixantphos | 80 | acs.org |

| PMP-protected N-allylguanidine | 4-Iodoanisole | Nixantphos | 74 | acs.org |

| N-cyano-protected N-allylguanidine | 4-Bromoanisole | tBuXPhos | 85 | acs.org |

| N-tosyl-protected N-allylguanidine | 4-Bromobenzonitrile | tBuXPhos | 81 | acs.org |

Copper catalysis offers an operationally simple and rapid route to N,N',N''-trisubstituted N-aryl guanidines through a three-component oxidative coupling. organic-chemistry.orgorganic-chemistry.org This reaction brings together cyanamides, arylboronic acids, and various amines. organic-chemistry.orgorganic-chemistry.org The process is typically performed under aerobic conditions using a catalytic amount of a copper salt like CuCl₂·2H₂O, a ligand such as bipyridine, and a base. organic-chemistry.orgorganic-chemistry.org

This methodology is valued for its versatility, tolerating a wide range of functional groups on the arylboronic acid and accommodating diverse amines, including cyclic, acyclic, and sterically hindered variants. organic-chemistry.org The reaction provides a cost-effective and efficient means for assembling both symmetrical and unsymmetrical guanidines. organic-chemistry.orgresearchgate.net

Table 2: Examples of Copper-Catalyzed Three-Component Guanidine Synthesis Conditions: Cyanamide, arylboronic acid, amine, CuCl₂·2H₂O, bipyridine, K₂CO₃, O₂ (1 atm). organic-chemistry.org

| Cyanamide | Arylboronic Acid | Amine | Product Yield (%) | Reference |

|---|---|---|---|---|

| N,N-Diethylcyanamide | Phenylboronic acid | Morpholine | 95 | organic-chemistry.org |

| N-Cyanopyrrolidine | 4-Methoxyphenylboronic acid | Piperidine | 91 | organic-chemistry.org |

| N-Cyanopyrrolidine | Phenylboronic acid | Dibutylamine | 82 | organic-chemistry.org |

| N-Phenyl-N-methylcyanamide | Phenylboronic acid | Pyrrolidine | 87 | organic-chemistry.org |

Silver-catalyzed intramolecular hydroamination of N-allylguanidines represents another effective strategy for synthesizing substituted cyclic guanidines. organic-chemistry.orgacs.orgorganic-chemistry.org This method was developed following the observation of hydroamination as a side product during attempted palladium-catalyzed reactions. nih.gov The transformation is particularly effective for tosyl-protected N-allylguanidines, providing five-membered cyclic products in high yields. acs.orgorganic-chemistry.orgnih.gov

Optimization studies identified silver nitrate (B79036) (AgNO₃) as an excellent catalyst, with the reaction proceeding efficiently under an oxygen or air atmosphere in a solvent like chlorobenzene. acs.orgorganic-chemistry.org This approach is notable as the first example of a metal-catalyzed intramolecular alkene hydroamination using guanidine nucleophiles and is amenable to the construction of quaternary stereocenters and bicyclic guanidine systems. acs.orgnih.gov

Table 3: Examples of Silver-Catalyzed Intramolecular Hydroamination of N-Allylguanidines Conditions: N-allylguanidine substrate, AgNO₃, O₂ (1 atm), chlorobenzene, 80 °C. acs.org

| Substrate (N-Tosyl-N'-R-N-allylguanidine) | R Group | Product Yield (%) | Reference |

|---|---|---|---|

| N-Tosyl-N'-benzyl-N-allylguanidine | Benzyl | 99 | acs.org |

| N-Tosyl-N'-phenyl-N-allylguanidine | Phenyl | 99 | acs.org |

| N-Tosyl-N'-(4-methoxyphenyl)-N-allylguanidine | 4-Methoxyphenyl | 99 | acs.org |

| N-Tosyl-N'-cyclohexyl-N-allylguanidine | Cyclohexyl | 99 | acs.org |

Electrophilic One-Pot Reactions for Guanidine Derivatization

One-pot reactions that assemble complex molecules from simple starting materials are highly desirable for their efficiency and step economy. A novel electrophilic one-pot reaction for synthesizing a variety of guanidine derivatives has been developed using an olefin, a cyanamide, an amine, and N-bromosuccinimide (NBS). organic-chemistry.orgorganic-chemistry.org This method provides good to excellent yields and high regioselectivity. organic-chemistry.org

The reaction is proposed to proceed through the formation of a bromonium ion from the olefin and NBS. This reactive intermediate is then trapped by the cyanamide, followed by the addition of the amine to complete the formation of the guanidine structure. organic-chemistry.org The protocol is versatile, working with both electron-rich and electron-deficient olefins, and can be adapted to produce cyclized guanidine products by simply heating the reaction mixture. organic-chemistry.org

Table 4: Examples of NBS-Promoted One-Pot Guanidine Synthesis Conditions: Olefin, cyanamide, amine, and N-bromosuccinimide in a suitable solvent. organic-chemistry.org

| Olefin | Cyanamide | Amine | Product Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | N-Cyanomorpholine | TsNH₂ | 86 | organic-chemistry.org |

| 1-Hexene | N-Cyanomorpholine | NsNH₂ | 85 | organic-chemistry.org |

| Cyclohexene | N-Cyanopyrrolidine | TsNH₂ | 89 | organic-chemistry.org |

| Indene | N-Cyanomorpholine | NsNH₂ | 95 | organic-chemistry.org |

Targeted Synthesis of N-(cyclopropylmethyl)guanidine and its Derivatives

The synthesis of this compound and its analogues can be achieved through various modern organic chemistry techniques. These methods range from direct guanidinylation of the corresponding amine to more complex cyclization reactions for creating heterocyclic systems.

Incorporation of the Cyclopropylmethyl Moiety via Guanidylation

The direct incorporation of a cyclopropylmethyl group onto a guanidine core is typically achieved by the reaction of cyclopropylmethylamine with an appropriate guanidinylating agent. These agents are designed to transfer the guanidino group to a primary amine under controlled conditions. Commonly used guanidinylating reagents include N,N'-diprotected S-methylisothioureas or 1H-pyrazole-1-carboxamidines. organic-chemistry.orgresearchgate.nettcichemicals.comgoogle.com

For instance, the reaction of cyclopropylmethylamine with a reagent like N,N'-di-Boc-1H-pyrazole-1-carboxamidine proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF). tcichemicals.com The resulting product is a di-Boc-protected this compound. The tert-butyloxycarbonyl (Boc) protecting groups can then be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the target this compound salt. researchgate.net The choice of protecting group on the guanidinylating agent is crucial for compatibility with other functional groups in the molecule and for ease of removal. google.com

| Reagent | Amine Substrate | Typical Conditions | Product | Ref |

| N,N'-di-Boc-1H-pyrazole-1-carboxamidine | Cyclopropylmethylamine | THF, Room Temp | N,N'-di-Boc-N''-(cyclopropylmethyl)guanidine | researchgate.nettcichemicals.com |

| N,N'-di-Cbz-S-methylisothiourea | Cyclopropylmethylamine | DIPEA, THF | N,N'-di-Cbz-N''-(cyclopropylmethyl)guanidine | organic-chemistry.org |

| 1-Cyano-3-[3-(1H-imidazol-4-yl)-propyl]-2-methyl-isothiourea | Cyclopropylmethylamine | Microwave, 100 °C | N-Cyclopropylmethyl-N'-[3-(1H-imidazol-4-yl)propyl]guanidine | nih.gov |

Regioselective Base-Mediated Cyclizations for Cyclic N-Acylpropargylguanidines Bearing Cyclopropylmethyl Groups

The cyclopropylmethyl group can be incorporated into cyclic guanidine structures through regioselective cyclization reactions. A notable example is the base-mediated hydroamination of mono-N-acylpropargylguanidines. This methodology allows for the synthesis of N2-acyl-2-aminoimidazoles with a high degree of regioselectivity.

In a study on these cyclizations, it was demonstrated that introducing a cyclopropyl (B3062369) group at the propargylic position (R3) of the N-acylpropargylguanidine precursor leads to the formation of the corresponding cyclic product in good yields, comparable to those with aryl substituents. The reaction typically employs a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF). This process proceeds with a regiochemistry that delivers the isomerized N2-acyl-2-aminoimidazole, avoiding issues with regiospecific acylation of the free 2-aminoimidazole.

A specific example is the synthesis of N-(4-(cyclopropylmethyl)-5-(4-methoxyphenyl)-1-methyl-1,3-dihydro-2H-imidazol-2-ylidene)-2-fluorobenzamide , which was prepared via the NaH-mediated cyclization of its corresponding mono-N-acylpropargylguanidine precursor in an 86% yield. This demonstrates the feasibility and efficiency of incorporating the cyclopropylmethyl moiety into complex heterocyclic guanidine systems.

Directed Stereoselective Guanidinylation of Alkenes Utilizing Cyclopropylmethyl-Containing Directing Groups

Information regarding the use of a cyclopropylmethyl-containing group as a directing group for the stereoselective guanidinylation of alkenes could not be found in the reviewed literature. Existing methods for directed stereoselective guanidinylation typically utilize functional groups such as hydroxyl or carboxyl moieties to direct the reaction. nih.gov While C-H functionalization of cyclopropylmethylamines directed by the amine itself has been reported for other types of reactions, its application in directed guanidinylation of alkenes is not documented in the searched sources. nih.gov

Cyclopropylmethyl Derivatives as Protecting Groups in Organic Synthesis

The unique electronic properties of the cyclopropylmethyl group, particularly the stability of the corresponding cation, make it a valuable moiety for creating acid-labile protecting groups in organic synthesis. google.com

Application in Protecting Amine, Carboxy, Mercapto, and Hydroxy functionalities

Derivatives of the cyclopropylmethyl group have been developed as effective protecting groups for a range of functional groups, owing to their stability under various conditions and their facile cleavage under mild acidic conditions. google.com

Carboxy Group Protection: The cyclopropylmethyl ester is used to protect carboxylic acids. This protection is robust enough for various synthetic transformations but can be cleaved under mild acidic conditions, such as with 95% trifluoroacetic acid (TFA). google.com

Amine, Amido, Mercapto, and Hydroxy Group Protection: The cyclopropylmethyl group is also effective for the protection of amines, amides, thiols (mercapto), and alcohols (hydroxy). This broad applicability makes it a versatile tool, especially in the synthesis of complex molecules like peptides, where multiple functional groups need to be masked. google.com For instance, the cyclopropylmethyl (cPrMe) ether has been successfully used to protect phenolic hydroxyl groups during the total synthesis of natural products. rsc.org

| Functional Group | Protecting Group | Cleavage Condition | Ref |

| Carboxylic Acid | Cyclopropylmethyl Ester | 95% TFA | google.com |

| Amine | Cyclopropylmethyl Carbamate | Acid Hydrolysis | google.com |

| Hydroxy (Phenol) | Cyclopropylmethyl Ether | HCl/THF or BCl3 | rsc.org |

| Mercapto | Cyclopropylmethyl Thioether | Acid Hydrolysis | google.com |

Utility in Peptide Synthesis and Solid-Phase Methodologies

The cyclopropylmethyl-based protecting groups are particularly useful in peptide synthesis, including solid-phase peptide synthesis (SPPS). google.com Their key advantage lies in their unique cleavage conditions, which provides orthogonality with other commonly used protecting groups. google.comrsc.org

In peptide synthesis, an orthogonal protection strategy is essential. This strategy allows for the selective removal of one type of protecting group while others remain intact. The most common SPPS strategies rely on the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) or Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection schemes. google.comunivpancasila.ac.id The cyclopropylmethyl group can be cleaved under very mild acidic conditions, which are different from the conditions used to remove many standard protecting groups. This orthogonality allows for more complex synthetic designs, such as the on-resin cyclization of peptides or the synthesis of peptides with modified side chains. google.com The ability to utilize cyclopropylmethyl protection for both backbone amide and side-chain functionalities further enhances its utility in the construction of complex peptides. google.com

Advanced Structural Characterization and Computational Investigations

Sophisticated Spectroscopic Elucidation of N-(cyclopropylmethyl)guanidine and Related Compounds

Spectroscopic methods are indispensable for the unambiguous confirmation of the chemical structure of synthesized molecules. High-resolution mass spectrometry, nuclear magnetic resonance, and X-ray crystallography each provide unique and complementary information regarding the molecular formula, connectivity, and spatial arrangement of atoms.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound with high accuracy. For this compound, HRMS would confirm the molecular formula, C5H11N3, by providing a highly accurate mass measurement of its protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS or MSn) experiments are crucial for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. In the positive ion mode, the protonated this compound would be isolated and subjected to collision-induced dissociation to generate a series of product ions. The fragmentation pathways are characteristic of the molecule's structure.

Studies on related guanidine-containing compounds reveal common fragmentation patterns. bohrium.comnih.gov For this compound, characteristic fragmentation would likely involve:

Loss of the cyclopropylmethyl group: Cleavage of the C-N bond between the guanidine (B92328) core and the cyclopropylmethyl substituent.

Cleavage within the guanidine core: Fragmentation of the central guanidine moiety, which can lead to the loss of ammonia (B1221849) (NH3) or methanediimine (CH4N2). nih.gov

Fragmentation of the cyclopropyl (B3062369) ring: Ring-opening and subsequent fragmentation of the cyclopropylmethyl side chain.

Multi-stage fragmentation (MS3, MS4) can further probe the structure of the fragment ions, providing even greater confidence in the structural assignment. nih.gov For instance, an MS3 experiment could isolate a primary fragment and induce further dissociation to confirm its structure.

Table 1: Predicted HRMS Fragmentation Data for this compound

| Precursor Ion [M+H]⁺ | Predicted Fragment Ion | Neutral Loss | Description |

| m/z 114.1026 | m/z 97.0764 | NH₃ | Loss of ammonia from the guanidinium (B1211019) head. |

| m/z 114.1026 | m/z 59.0553 | C₄H₇ | Loss of the cyclopropylmethyl radical. |

| m/z 114.1026 | m/z 55.0549 | C₃H₅N | Cleavage yielding the cyclopropylmethyl cation. |

Note: The m/z values are theoretical and based on common fragmentation patterns of guanidine derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete covalent structure of a molecule in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

For this compound, the ¹H NMR spectrum would show characteristic signals for the cyclopropylmethyl group, including multiplets for the methine (CH) and methylene (B1212753) (CH₂) protons of the cyclopropyl ring at high field (typically 0.2-1.1 ppm), and a doublet for the methylene group (CH₂) attached to the nitrogen. nih.gov The N-H protons of the guanidine group would appear as broad signals that may exchange with deuterium (B1214612) in solvents like D₂O or deuterated methanol. ntnu.no

The ¹³C NMR spectrum is equally informative. It would display a distinct signal for the central guanidinic carbon (C=N) typically in the range of 155-165 ppm. ntnu.norsc.org The carbons of the cyclopropylmethyl group would appear at high field, consistent with their strained ring structure. nih.gov The combination of ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of all atoms and confirmation of the molecule's connectivity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidine (C=N) | - | ~158 |

| N-CH₂ | ~3.1 | ~52 |

| Cyclopropyl CH | ~1.0 | ~9 |

| Cyclopropyl CH₂ | ~0.3, ~0.6 | ~4 |

| Guanidine NH/NH₂ | Broad (variable) | - |

Note: Predicted shifts are based on data from analogous compounds nih.govntnu.no and may vary based on solvent and pH.

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, extensive studies on other N-substituted guanidine derivatives establish key structural principles. mdpi.comresearchgate.net

These studies show that the geometry of the guanidine core is highly influenced by its substitution pattern and the hydrogen-bonding network within the crystal lattice. mdpi.comdntb.gov.ua Key findings from crystallographic analyses of related compounds include:

Tautomerism: N,N'-disubstituted guanidines can crystallize in different tautomeric forms, often with one distinct C=N double bond and two C-N single bonds. The position of the double bond can be influenced by the electronic properties of the substituents. mdpi.comresearchgate.net

Planarity: The central CN₃ core of the guanidinium cation is typically planar, a result of the delocalization of the positive charge across the three nitrogen atoms. sci-hub.seresearchgate.net

Intermolecular Interactions: In the solid state, guanidine derivatives form extensive networks of hydrogen bonds, where the N-H groups act as hydrogen bond donors to acceptor atoms on adjacent molecules. mdpi.com

These principles allow for a confident prediction of the likely solid-state structure of this compound, which would feature a planar guanidinium group stabilized by intermolecular hydrogen bonds.

Table 3: Typical Bond Lengths in Guanidine Cores from X-ray Crystallography

| Bond Type | Typical Length (Å) | Reference |

| C=N (double bond) | 1.27 - 1.31 | mdpi.com |

| C-N (single bond) | 1.34 - 1.38 | mdpi.com |

| C-N (in protonated guanidinium) | ~1.33 (averaged) | sci-hub.se |

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental data by providing dynamic and energetic insights into how this compound might interact with biological macromolecules. These in silico techniques are essential for hypothesis-driven drug design and for rationalizing structure-activity relationships.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's binding site. For this compound, docking studies would be used to hypothesize its binding mode within a specific protein target.

At physiological pH, the guanidine group is protonated, forming a positively charged guanidinium cation. d-nb.info This feature is critical for its interactions. Docking studies on numerous guanidine-containing ligands consistently show that the guanidinium group acts as a potent hydrogen bond donor and forms strong electrostatic interactions, particularly salt bridges with negatively charged amino acid residues like aspartate (Asp) and glutamate (B1630785) (Glu). nih.govacs.org Cation-π interactions with aromatic residues such as tyrosine (Tyr) and tryptophan (Trp) are also common. nih.gov

Table 4: Potential Molecular Interactions of this compound in a Binding Site

| Ligand Moiety | Interaction Type | Interacting Amino Acid Residue(s) | Reference |

| Guanidinium Group | Salt Bridge / H-Bond | Aspartate (Asp), Glutamate (Glu) | nih.govacs.org |

| Guanidinium Group | Cation-π Stacking | Tyrosine (Tyr), Tryptophan (Trp), Phenylalanine (Phe) | nih.gov |

| Guanidinium Group | Hydrogen Bond | Asparagine (Asn), Glutamine (Gln), Serine (Ser) | acs.org |

| Cyclopropylmethyl Group | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) | mdpi.com |

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comnih.gov An MD simulation of the this compound-receptor complex, initiated from a docked pose, can be used to assess the stability of the predicted binding mode and explore the conformational flexibility of both the ligand and the protein.

Key insights from MD simulations would include:

Conformational Stability: Assessing whether the ligand remains in the initial binding pocket or explores other conformations. This helps validate the docking results. nih.gov

Interaction Profiling: Analyzing the persistence of key interactions (e.g., hydrogen bonds, salt bridges) over the simulation time. This can identify the most critical interactions for stable binding. elifesciences.orgnih.gov

Conformational Sampling: Exploring the different rotational states (rotamers) of the cyclopropylmethyl group and the guanidine headgroup to understand their preferred orientations and energetic landscapes within the binding site. nih.govresearchgate.net

Solvent Effects: Explicitly modeling water molecules to understand their role in mediating or competing with ligand-receptor interactions.

MD simulations on related guanidinium-containing systems have been instrumental in identifying distinct conformational states (e.g., "bound-like" vs. "unbound-like") and understanding the structural basis for ligand selectivity. nih.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations

Dual Nucleophilic and Electrophilic Nature of the Guanidine (B92328) Moiety

The guanidine group is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a molecule with distinct electronic properties, allowing it to act as both a nucleophile and, in its protonated form, an electrophile-activating species.

Functionally, the guanidine structure can be viewed as possessing both aminal and imine characteristics. ineosopen.org The nitrogen atoms, with their lone pairs of electrons, confer strong nucleophilic properties to the molecule. ineosopen.org This nucleophilicity is central to many reactions, including additions to unsaturated systems (like Michael additions), as well as alkylation and acylation reactions. ineosopen.org The delocalization of electrons across the Y-shaped π-system contributes to the molecule's high stability, akin to aromatic systems. ineosopen.org

Upon protonation, the resulting guanidinium (B1211019) cation is highly stabilized by resonance, which delocalizes the positive charge over the central carbon and all three nitrogen atoms. wikipedia.org This charge delocalization makes the guanidinium ion a very weak acid (conjugate acid pKaH is 13.6), rendering the parent guanidine a very strong base. wikipedia.org The central carbon of the guanidinium cation becomes significantly electron-deficient. This electrophilic character at the central carbon allows the guanidinium ion to act as a Lewis acid, interacting favorably with and stabilizing anionic nucleophiles or intermediates. mdpi.com This dual capacity to be nucleophilic in its neutral form and to activate electrophiles or stabilize anions in its protonated (guanidinium) form is a cornerstone of its chemical behavior. ineosopen.orgmdpi.com

Reactivity and Transformations of the Cyclopropyl (B3062369) Group

The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain due to its 60° bond angles. wikipedia.org This inherent strain makes it susceptible to ring-opening reactions, which can proceed through various mechanistic pathways, including cationic and radical intermediates.

Cyclopropyl Ring-Opening Mechanisms and Intermediates

The high strain energy of the cyclopropane (B1198618) ring makes it prone to cleavage under conditions that can stabilize an intermediate species. Ring-opening can be initiated through different pathways, often leading to the formation of more stable acyclic structures.

Cationic Ring-Opening : In the presence of an acid or an electrophile, the cyclopropyl ring can open to form a stabilized carbocation. For instance, the reaction of cyclopropyl ketones can proceed via a simple SN1-type ring-opening mechanism. chemrxiv.org The selectivity of the ring-opening, meaning which C-C bond cleaves, is often dictated by the formation of the most stable carbocation intermediate. The presence of directing groups, such as a hydroxyl group, can control the regioselectivity of the β-carbon fragmentation. acs.org

Radical Ring-Opening : The cyclopropylmethyl radical is a key intermediate in many radical-mediated reactions. This radical undergoes an extremely rapid ring-opening to form the homoallylic radical. chemrxiv.org The rate of this rearrangement is on the order of 10^7 to 10^8 s⁻¹ at room temperature. This process is often a key step in cascade reactions where the initial formation of a radical on the cyclopropylmethyl system triggers subsequent cyclizations or additions. beilstein-journals.org

Mechanistic studies, including experimental and computational approaches, have been employed to understand the thermodynamics and kinetics of these ring-opening processes, revealing competitions between different pathways and the factors that control product distribution. chemrxiv.org

Radical Processes Involving Cyclopropylmethyl Boronic Acids

Cyclopropyl boronic acids are generally stable and undergo protodeboronation (cleavage of the C-B bond by a proton) very slowly. manchester.ac.uk However, alkyl boronic acids can serve as effective precursors for generating alkyl radicals under photoredox catalysis conditions. chemrxiv.org While the oxidation potential of boronic acids is typically high, it can be modulated through hydrogen-bonding interactions with amide solvents, facilitating the formation of a redox-active complex that can generate a radical species. chemrxiv.org

Once formed, a cyclopropylmethyl radical would be subject to the rapid ring-opening described previously. chemrxiv.orgacs.org This reactivity is harnessed in synthetic chemistry for tandem reactions where the in situ generation of the radical from a boronic acid precursor initiates a cascade of events, including ring-opening and subsequent C-C bond formation. beilstein-journals.org The ability to generate these radicals under mild, visible-light-assisted conditions has expanded their utility in complex molecule synthesis. chemrxiv.org

Detailed Mechanistic Pathways in Guanidine-Catalyzed Reactions

Beyond its intrinsic reactivity, the guanidine moiety is a powerful functional group in organocatalysis, capable of promoting reactions through several distinct mechanistic pathways. rsc.orgdocumentsdelivered.com

Nucleophilic Catalysis by Guanidines

In this mode of catalysis, the guanidine acts as a nucleophile, attacking an electrophilic substrate to form a reactive intermediate. This pathway is common in reactions such as Michael additions, esterifications, and the formation of heterocyclic rings. researchgate.net For example, a guanidine catalyst can add to a Michael acceptor, activating it for subsequent reaction. researchgate.net The high nucleophilicity of guanidines makes them effective catalysts for such transformations. researchgate.net However, this same nucleophilicity can sometimes lead to side reactions, such as the aza-Michael addition, which can compete with other desired reaction pathways like cycloadditions. researchgate.netnih.gov Judicious choice of reaction conditions or protection of the guanidine moiety (e.g., by protonation) can be used to control the reaction pathway. researchgate.netnih.gov

Hydrogen Bonding Activation Modes (Mono- and Bifunctional Activation by Guanidinium)

Perhaps the most versatile role of guanidines in catalysis stems from the ability of their protonated form, the guanidinium ion, to act as a hydrogen bond donor. nih.govwikipedia.org This interaction can activate substrates and stabilize transition states, thereby accelerating reactions.

Monofunctional Activation : In this mode, the guanidinium ion forms one or more hydrogen bonds with a single substrate, typically the electrophile. mdpi.comnih.gov This hydrogen bonding increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. This is a common activation mode in reactions catalyzed by Brønsted acids. nih.gov

Bifunctional Activation : A more sophisticated activation mode involves the guanidinium ion simultaneously activating both the nucleophile and the electrophile. researchgate.netnih.gov After the guanidine base deprotonates a pro-nucleophile, the resulting guanidinium ion can form a hydrogen bond with the newly formed nucleophile (anion) while also hydrogen bonding to the electrophile. researchgate.netnih.gov This dual activation brings the reactants into close proximity within a highly organized transition state, lowering the activation energy and often controlling the stereoselectivity of the reaction. nih.govchemrxiv.org This bifunctional catalysis is a hallmark of many powerful guanidine-based organocatalysts and is thought to be central to their high efficiency in a wide range of asymmetric transformations. nih.govmdpi.com

Interactive Data Table: Mechanistic Roles of the Guanidine Moiety

| Mechanistic Role | Form of Guanidine | Key Interaction | Typical Reaction Type |

| Nucleophilic Catalyst | Neutral Guanidine | Covalent bond formation with electrophile | Michael Addition, Acylation |

| Brønsted Base | Neutral Guanidine | Proton abstraction from pro-nucleophile | Any reaction requiring deprotonation |

| Monofunctional H-Bond Donor | Guanidinium Cation | Hydrogen bonding to the electrophile | Friedel-Crafts, Aldol reactions |

| Bifunctional H-Bond Donor | Guanidinium Cation | Simultaneous H-bonding to nucleophile and electrophile | Asymmetric Michael, Mannich, and Strecker reactions |

| Lewis Acid-like Activation | Guanidinium Cation | Electrostatic interaction with anionic nucleophile | Conjugate Additions |

Entropy-Driven Catalytic Processes

For instance, studies on certain bifunctional organocatalysts incorporating a guanidine moiety have revealed that conformational flexibility can lead to an "entropy-driven" catalytic behavior. In such cases, the increase in the system's entropy upon release of the product from the catalyst is a major driving force for the reaction.

However, it is crucial to note that such detailed mechanistic studies are highly specific to the structure of the catalyst and the reaction being catalyzed. At present, no such studies have been published for N-(cyclopropylmethyl)guanidine. Therefore, a discussion of its role in entropy-driven catalytic processes, including data tables and detailed research findings, cannot be provided.

Applications in Chemical Catalysis

N-(cyclopropylmethyl)guanidine and its Derivatives as Organocatalysts

Guanidines and their derivatives have emerged as powerful organocatalysts owing to their strong basicity and unique ability to act as hydrogen-bond donors. rsc.orgresearchgate.net These properties allow them to activate a wide range of substrates and facilitate numerous organic transformations with high efficiency and stereoselectivity. rsc.orgresearchgate.net While specific examples involving this compound are not available, the fundamental principles of guanidine (B92328) organocatalysis provide a framework for its potential use.

Design and Synthesis of Chiral Guanidinium (B1211019) Salts for Asymmetric Catalysis

The synthesis of chiral guanidinium salts is a key strategy for their application in asymmetric catalysis. rsc.orgresearchgate.net These salts are typically designed by incorporating chiral moieties into the guanidine scaffold. The chirality can be introduced on any of the three nitrogen atoms of the guanidine core, allowing for a high degree of modularity in catalyst design.

The general synthetic routes to chiral guanidines often involve the reaction of a chiral amine with a guanylation reagent. For a hypothetical chiral N-(cyclopropylmethyl)guanidinium salt, one could envision a synthesis starting from a chiral amine that bears a cyclopropylmethyl group. Palladium-catalyzed carboamination reactions have been described for the synthesis of cyclic guanidines, which could be a potential route for creating complex chiral structures. nih.gov

The design of these catalysts often focuses on creating a well-defined chiral environment around the catalytically active guanidinium group. This is crucial for achieving high levels of stereocontrol in chemical reactions. The combination of chiral guanidines with metal species has also been shown to expand their catalytic utility, enabling challenging transformations that are not possible with conventional catalysts. rsc.orgresearchgate.net

Development of Bifunctional Guanidine-(Thio)urea Organocatalysts

A significant advancement in guanidine organocatalysis is the development of bifunctional catalysts that combine a guanidine or guanidinium moiety with another functional group, such as a urea (B33335) or thiourea. researchgate.net These catalysts are designed to activate both the nucleophile and the electrophile in a reaction simultaneously, leading to enhanced reactivity and stereoselectivity.

In a typical bifunctional guanidine-thiourea catalyst, the basic guanidine unit deprotonates the nucleophile, while the acidic N-H protons of the (thio)urea group activate the electrophile through hydrogen bonding. mdpi.com This dual activation model brings the reactants into close proximity within a chiral environment, facilitating the stereoselective formation of the product. While no specific bifunctional catalysts containing an this compound unit have been reported, the design principles are broadly applicable. The synthesis of such a catalyst would involve linking an this compound unit to a (thio)urea moiety through a chiral scaffold.

Catalytic Activity in Diverse Organic Transformations

Guanidine-based organocatalysts have demonstrated remarkable activity in a wide array of organic reactions. The following sections will discuss some of the key transformations where chiral guanidines have been successfully employed, providing a basis for the potential catalytic applications of this compound derivatives.

Enantioselective Michael Additions of Carbon and Heteronucleophiles

The enantioselective Michael addition is a fundamental carbon-carbon bond-forming reaction, and chiral guanidine derivatives have proven to be highly effective catalysts for this transformation. mdpi.comnih.gov They can catalyze the addition of a variety of carbon and heteronucleophiles to α,β-unsaturated compounds with high enantioselectivity.

In these reactions, the guanidine catalyst typically acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive nucleophile. The resulting guanidinium ion can then stabilize the transition state through hydrogen bonding interactions. Bifunctional guanidine-thiourea catalysts are particularly effective in Michael additions, as they can simultaneously activate both the nucleophile and the electrophile. mdpi.com

While there is no specific data on this compound in this context, the general mechanism suggests that a chiral catalyst incorporating this moiety could potentially facilitate such reactions. The steric and electronic properties of the cyclopropylmethyl group might influence the catalyst's activity and selectivity.

Stereoselective Henry Reactions

The Henry (nitroaldol) reaction, the addition of a nitroalkane to a carbonyl compound, is another important carbon-carbon bond-forming reaction for which chiral guanidine catalysts have been successfully developed. mdpi.comnih.govmdpi.com These catalysts can promote the reaction with high diastereo- and enantioselectivity, affording valuable β-nitro alcohols.

The catalytic cycle of a guanidine-catalyzed Henry reaction involves the deprotonation of the nitroalkane by the guanidine to form a nitronate anion. nih.govmdpi.com The protonated guanidinium ion then interacts with both the nitronate and the carbonyl compound in the transition state, directing the stereochemical outcome of the reaction. mdpi.com Axially chiral guanidines and bifunctional guanidine-thiourea catalysts have shown particular promise in this area. mdpi.comnih.gov The application of a chiral this compound derivative as a catalyst in the Henry reaction would be a logical extension of this work.

Hydrazination of Active Methylene (B1212753) Compounds

The hydrazination of active methylene compounds is a significant transformation in organic synthesis, providing access to valuable hydrazine (B178648) derivatives. Guanidines, owing to their strong basicity, can act as effective catalysts in this reaction. They function by deprotonating the active methylene compound, thereby generating a nucleophilic carbanion. This carbanion can then react with an electrophilic hydrazine source, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Although no specific studies detailing the use of this compound in this capacity were identified, the general mechanism for guanidine-catalyzed hydrazination involves the formation of a guanidinium salt intermediate. The catalytic cycle would be initiated by the abstraction of a proton from the active methylene compound by the guanidine base. The resulting guanidinium cation would then be neutralized in a subsequent step, regenerating the guanidine catalyst for the next cycle. The efficiency of this process would be influenced by the basicity and steric properties of the specific guanidine catalyst employed.

1,3-Proton Migration of Alkynoates to Allenoates

The isomerization of 3-alkynoates to allenoates via a 1,3-proton migration is another reaction where guanidines have demonstrated catalytic efficacy. This transformation is a key step in the synthesis of various functionalized organic molecules. Chiral bicyclic guanidines, in particular, have been reported to catalyze this isomerization with high enantioselectivity. nih.gov

The mechanism of this guanidine-catalyzed 1,3-proton shift involves a deprotonation and subsequent protonation sequence. nih.gov Computational studies have indicated that the reaction proceeds through two hydrogen-transfer steps. The first step, which is often the rate-determining step, is the migration of a proton from the carbon at the 4-position of the alkynoate to the guanidine catalyst. This is followed by the transfer of this proton from the catalyst to the carbon at the 6-position of the substrate, leading to the formation of the allenoate. The stereochemical outcome of the reaction is influenced by the hydrogen bonding between the guanidine catalyst and the substrate in the transition state. While these studies provide a framework for understanding this reaction, specific data on the use of this compound as a catalyst for this transformation is not available.

Role as Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. Guanidinium salts, the protonated forms of guanidines, have been investigated for their potential as phase-transfer catalysts. Their catalytic activity stems from their ability to form lipophilic ion pairs with anions, which can then be transferred into the organic phase to react with the substrate.

The effectiveness of a guanidinium salt as a phase-transfer catalyst is dependent on the lipophilicity of the cation, which is determined by the substituents on the guanidine nitrogen atoms. A more lipophilic cation will more effectively transport the anion into the organic phase. Therefore, the cyclopropylmethyl group in N-(cyclopropylmethyl)guanidinium could contribute to its potential efficacy as a phase-transfer catalyst. Bicyclic guanidinium salts have been successfully employed as phase-transfer catalysts in enantioselective alkylation reactions.

It is important to note that while the general principles of guanidine and guanidinium catalysis are well-established, the specific catalytic performance of this compound in the aforementioned applications has not been documented in the reviewed scientific literature. Further experimental investigation is required to determine its efficacy and potential advantages in these chemical transformations.

Advanced Insights into Molecular Interactions and Recognition

Supramolecular Chemistry and Non-Covalent Interactions

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent forces. The guanidinium (B1211019) moiety is a powerful structural motif in this field, capable of forming well-defined assemblies through a combination of hydrogen bonding and electrostatic interactions. These interactions are fundamental to the molecule's ability to recognize and bind to other chemical species.

The guanidinium group of N-(cyclopropylmethyl)guanidine is an exceptional hydrogen bond donor. In its protonated state, it possesses up to five N-H protons that can engage in hydrogen bonding with suitable acceptors like oxygen or nitrogen atoms. This capability allows for the formation of extensive and robust hydrogen-bonding networks. nih.gov

The planar geometry of the guanidinium cation is particularly conducive to forming bidentate (two-point) hydrogen bonds, especially with complementary motifs such as carboxylate groups. acs.org This interaction is significantly stronger and more directionally specific than a single hydrogen bond. Computational studies on guanidine (B92328) crystals reveal that these interactions are not merely isolated bonds but contribute to cooperative networks that stabilize the entire crystal lattice. nih.gov The strength and directionality of these bonds are critical for creating ordered supramolecular structures.

Table 1: Characteristics of Hydrogen Bonds Formed by the Guanidinium Group

| Feature | Description | Significance in Supramolecular Chemistry |

|---|---|---|

| Donor Sites | Multiple N-H groups on the guanidinium cation. | Allows for multivalent interactions and the formation of complex networks. |

| Bond Type | Primarily N-H···O and N-H···N hydrogen bonds. nih.gov | Essential for binding to biologically and chemically relevant functional groups. |

| Geometry | Planar arrangement facilitates directional, bidentate hydrogen bonding. acs.org | Leads to high-affinity binding and the formation of stable, predictable supramolecular synthons. |

The delocalized positive charge of the protonated guanidinium group makes it an excellent receptor for a wide range of anions. This recognition is a cornerstone of its function in both chemical and biological systems. The binding is typically achieved through a combination of charge-pairing (electrostatic attraction) and specific hydrogen bonding patterns.

The interaction with oxyanions is particularly noteworthy. For instance, the guanidinium group forms a highly stable, coplanar, bidentate hydrogen-bonded salt bridge with carboxylate groups (–COO⁻). acs.orgmdpi.com This specific interaction motif is a recurring theme in protein structure, where arginine side chains (which contain a guanidinium group) frequently bind to aspartate or glutamate (B1630785) residues. nih.gov This robust interaction is also exploited in synthetic receptors designed for anion sensing and separation. utexas.edu

Similarly, the guanidinium moiety can effectively bind other biologically important anions:

Phosphates (e.g., H₂PO₄⁻, HPO₄²⁻): Forms multiple hydrogen bonds with the phosphate (B84403) oxygen atoms, crucial for recognizing phosphorylated proteins, nucleic acids, and phospholipids (B1166683). rsc.org

Sulfates (SO₄²⁻): Can be strongly bound, a principle used in the design of receptors for sulfate (B86663) separation. utexas.edu

Nitrates (NO₃⁻): Can also be recognized through similar hydrogen bonding and electrostatic interactions.

Table 2: Anion Binding by the Guanidinium Moiety

| Anion | Functional Group | Key Interaction Features |

|---|---|---|

| Carboxylate | R-COO⁻ | Strong, bidentate hydrogen bonds coupled with electrostatic attraction (salt bridge). acs.orgmdpi.com |

| Phosphate | R-OPO₃²⁻ | Multidentate hydrogen bonding with phosphate oxygens; strong electrostatic attraction. rsc.org |

| Sulfate | SO₄²⁻ | Forms highly insoluble salts through strong ionic and hydrogen bonding interactions. utexas.edu |

| Nitrate (B79036) | NO₃⁻ | Recognition through hydrogen bonding and electrostatic forces. |

The primary driving force for the interaction of the N-(cyclopropylmethyl)guanidinium cation with other molecules is often electrostatic in nature. As a cation, it is inherently attracted to negatively charged species (anions) and the negative poles of polar molecules. This fundamental charge-charge interaction is a key component of the salt bridges it forms with oxyanions like carboxylates. acs.org

Beyond simple ion pairing, the guanidinium group can engage in other electrostatically driven interactions, such as cation-π interactions. In this arrangement, the positive charge of the guanidinium ion is attracted to the electron-rich face of an aromatic ring. acs.org These multifaceted non-covalent interactions, combining ionic attraction, hydrogen bonding, and cation-π forces, allow for strong and specific adhesion to a variety of molecular surfaces. acs.org

Guanidinium-Based Molecular Glues

The concept of a "molecular glue" refers to a small molecule that can induce or stabilize interactions between two or more other molecules, effectively "gluing" them together. wikipedia.org The guanidinium ion is a premier candidate for use as an "adhesive unit" in the design of such glues due to its ability to adhere strongly to biomolecular surfaces. rsc.orgresearchgate.net

Molecular glues designed for biological applications often feature multiple guanidinium pendants. The core design strategy relies on the principle of multivalency: while a single guanidinium-anion interaction is strong, linking multiple guanidinium groups onto a single molecular scaffold results in a dramatic increase in binding affinity and specificity for a target surface. rsc.org

These glues are engineered to adhere tightly to proteins, nucleic acids, and cell membranes by forming multiple salt bridges with the oxyanionic groups (carboxylates, phosphates) that are abundant on these biological surfaces. rsc.org The design involves selecting an appropriate scaffold to present the guanidinium groups in a spatially complementary manner to the anionic sites on the target biomolecule. This allows the molecular glue to act as a non-covalent cross-linker or a surface modifier.

By leveraging multivalent salt-bridge interactions, guanidinium-based molecular glues can be used to manipulate and control the assembly of biomolecules. researchgate.net Because these glues can adhere to and cross-link different biomolecules or different regions of the same biomolecule, they can be used to:

Stabilize Protein Complexes: By binding to anionic patches on the surface of proteins, a multivalent glue can stabilize a desired protein conformation or hold different protein subunits together.

Modulate Enzyme Activity: Adhesion of a molecular glue to the surface of an enzyme can alter its shape or block access to its active site, thereby modulating its function. researchgate.net

Facilitate Drug Delivery: Molecular glues can be used to non-covalently attach drugs or imaging agents to target biomolecules or cell surfaces. rsc.org

The reversible nature of these non-covalent interactions is a key advantage, allowing for dynamic control over biomolecular systems in a way that is difficult to achieve with permanent covalent modifications. rsc.org

Interactions with Biological Macromolecules (e.g., Proteins, Membrane Phospholipids)

The biological activity of this compound is fundamentally governed by its interactions with macromolecules. These interactions are dictated by the distinct properties of its guanidinium head and cyclopropylmethyl group.

Interactions with Proteins: The guanidinium group is a key motif for protein interaction, capable of forming strong hydrogen bonds and electrostatic interactions with negatively charged amino acid residues such as aspartate and glutamate on protein surfaces researchgate.net. This interaction can lead to various outcomes. For some proteins, binding of guanidinium-containing molecules can induce conformational changes, either stabilizing or destabilizing the protein's structure. For instance, guanidine salts are known to act as protein denaturants at high concentrations by disrupting the native hydrogen bond network and interacting favorably with the peptide backbone researchgate.net. Conversely, specific, localized interactions can mediate enzyme inhibition or modulation of protein-protein interactions nih.govnih.gov. Molecular dynamics simulations have shown that guanidine molecules tend to accumulate near negatively charged regions on protein surfaces, leading to charge neutralization that can influence protein binding to other molecules or surfaces researchgate.net.

Interactions with Membrane Phospholipids: The interaction with cell membranes is a critical aspect of the biological activity of guanidine-containing compounds, particularly for their antimicrobial properties. Bacterial cell membranes are rich in anionic phospholipids, such as phosphatidylglycerol (PG), creating a net negative surface charge nih.gov. The positively charged guanidinium group of this compound is drawn to these surfaces through strong electrostatic attraction nih.govacs.org. This initial binding is followed by insertion into the lipid bilayer, which disrupts the membrane's integrity. This disruption can lead to the formation of pores, leakage of essential intracellular components, and ultimately, cell death acs.org. Studies on guanidinium-functionalized nanoparticles have revealed that the guanidinium group can establish multivalent hydrogen bonds with the phosphate moieties of phospholipids, an interaction that can occur even with neutral lipid bilayers, highlighting a distinct binding mechanism beyond simple electrostatic attraction nih.gov. In contrast, mammalian cell membranes, which are primarily composed of zwitterionic phospholipids like phosphatidylcholine, exhibit less negative charge, providing a basis for the selective antimicrobial action of many guanidine-based compounds nih.govacs.org.

Table 1: Summary of Interactions of the Guanidinium Moiety with Biological Macromolecules

| Macromolecule | Type of Interaction | Consequence |

|---|---|---|

| Proteins | Electrostatic attraction, Hydrogen bonding | Stabilization, Denaturation, Enzyme inhibition, Modulation of protein-protein interactions |

| Phospholipids | Electrostatic attraction (with anionic lipids), Hydrogen bonding (with phosphate groups) | Membrane disruption, Increased permeability, Pore formation, Leakage of cellular contents |

Mechanistic Studies of Molecular Interactions with Biological Systems

Understanding the precise mechanisms through which this compound exerts its effects requires detailed investigation into its molecular targets, binding modes, and downstream cellular consequences.

A promising molecular target for novel guanidinium-based antibacterial agents is the type I bacterial signal peptidase (SPase), such as Signal Peptidase IB (SpsB) in Staphylococcus aureus d-nb.infonih.gov. SPases are essential membrane-bound enzymes responsible for cleaving N-terminal signal peptides from secreted proteins after their translocation across the cell membrane nih.gov. Inhibition of this crucial step in the protein secretion pathway leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and leading to bacterial death nih.gov.

Recent research has identified a guanidinium-containing compound, L15, as an inhibitor of SpsB d-nb.info. Affinity-based protein profiling confirmed SpsB as a primary target. While direct studies on this compound are not specified, its structural similarity to other bioactive guanidines makes SpsB a highly plausible target. Validation of SpsB inhibition would involve enzymatic assays showing reduced cleavage of a model substrate in the presence of the compound and genetic studies demonstrating increased bacterial susceptibility in strains with compromised SpsB activity.

The binding mode of guanidine-containing ligands is often characterized by the guanidinium group acting as a strong hydrogen-bond donor and electrostatic anchor. In receptor pockets, it can form a network of interactions with acidic residues like aspartate or glutamate, or with the phosphate backbone of nucleic acids.

In the context of opioid receptors, where N-cyclopropylmethyl is a key moiety, the binding of related guanidine compounds has been explored. For a series of bicyclic guanidines with kappa-opioid receptor (KOR) activity, molecular modeling suggests a "Y" shape binding model where the guanidine functionality is directly involved in key interactions with the receptor nih.gov. This interaction likely involves charged residues within the transmembrane helices that are conserved across opioid receptors nih.gov. The affinity of these compounds can be very high, with some bicyclic guanidines displaying IC₅₀ values in the nanomolar range for the KOR nih.gov. The combination of the guanidinium anchor and the specific hydrophobic and steric profile of the rest of the molecule dictates the binding affinity and selectivity for different receptor subtypes.

The interaction of this compound with molecular targets translates into distinct effects on cellular processes.

Bacterial Membrane Integrity: As a primary mechanism of antimicrobial action, guanidine compounds disrupt the bacterial cytoplasmic membrane. At physiological pH, the protonated guanidinium group initiates electrostatic interactions with anionic components of the bacterial cell surface nih.govresearchgate.net. This leads to a collapse of the membrane structure, increased permeability, and leakage of intracellular contents like ions and nucleic acids, which can be quantified by measuring UV absorbance at 260 nm acs.org. Atomic force microscopy has visually confirmed the morphological changes in bacteria, showing membrane damage and cellular collapse after treatment with guanidine polymers acs.org.

Dysregulated Protein Secretion: Inhibition of Signal Peptidase IB (SpsB) directly leads to dysregulated protein secretion d-nb.infonih.gov. Pre-proteins destined for the cell wall or extracellular space remain anchored in the cytoplasmic membrane, unable to be released to their final location. This accumulation of unprocessed proteins induces a cell wall stress response and can lead to the upregulation of autolysins, enzymes that degrade the cell wall, further compromising cellular integrity d-nb.info.

Enzyme Inhibition: The guanidine moiety is a versatile functional group found in a wide range of enzyme inhibitors nih.govbohrium.com. Guanidine-containing compounds have been developed as inhibitors for various enzymes, including proteases, nitric oxide synthases, and kinases nih.gov. For example, linear alkyl-biguanylated compounds, which are structurally related to guanidines, have been shown to be potent competitive inhibitors of maize polyamine oxidase researchgate.net. The ability of the guanidinium group to mimic a protonated arginine side chain allows it to bind effectively to the active sites of many enzymes that recognize arginine as a substrate.

The N-cyclopropylmethyl substituent is a classic feature in the field of opioid pharmacology, famously known for converting opioid agonists into antagonists. This is exemplified by the conversion of oxymorphone (an agonist) to naltrexone (B1662487) (an antagonist). Derivatives of this compound that incorporate a morphinan (B1239233) or similar scaffold are thus of significant interest for their potential to modulate opioid receptors.

Mechanism of Antagonism: N-cyclopropylmethyl derivatives often act as competitive antagonists, particularly at the mu-opioid receptor (MOR) nih.govwikipedia.org. They bind to the same site as endogenous or exogenous opioid agonists but fail to induce the conformational change necessary for receptor activation and downstream signaling. Cyprodime, an N-cyclopropylmethyl-containing morphinan, is a selective MOR antagonist nih.govwikipedia.orgnih.gov. It effectively displaces MOR agonists and inhibits agonist-stimulated [³⁵S]GTPγS binding, a key step in G-protein activation, thereby blocking the effects of agonists like morphine nih.gov.

Mixed Agonist/Antagonist Profiles: The N-cyclopropylmethyl group does not universally confer antagonism. In many chemical scaffolds, it leads to potent agonism at the kappa-opioid receptor (KOR) while retaining antagonist or partial agonist activity at the MOR nih.govwikipedia.org. This "mixed" profile is sought after for developing analgesics with a lower potential for abuse and fewer side effects like respiratory depression. Furthermore, bis-cyclic guanidine peptidomimetics have been shown to possess mixed affinity for MOR, KOR, and delta-opioid receptors (DOR), with their antinociceptive effects being blocked by antagonists for all three receptor types nih.gov. This suggests that incorporating a guanidine moiety into an N-cyclopropylmethyl opioid scaffold could lead to novel ligands with complex, multifunctional profiles.

Table 2: Opioid Receptor Activity of Representative N-Cyclopropylmethyl Derivatives

| Compound/Class | Scaffold | Primary Activity Profile | Receptor(s) |

|---|---|---|---|

| Cyprodime | Morphinan | Selective Antagonist | μ (MOR) |

| KT-89 / KT-90 | Acetylthionormorphine | Agonist/Antagonist | κ-Agonist, μ-Antagonist, δ-Antagonist |

| NAP Derivatives | Morphinan | Antagonist | μ (MOR) / κ (KOR) |

| Bicyclic Guanidines | Peptidomimetic | Agonist/Antagonist | μ, δ, κ (Mixed affinity) |

Future Directions and Emerging Research Avenues for N Cyclopropylmethyl Guanidine

Development of Innovative and Sustainable Synthetic Routes

Traditional guanidinylation methods often rely on harsh reagents and multi-step processes. The future of synthesizing N-(cyclopropylmethyl)guanidine and its derivatives lies in the adoption of greener, more efficient methodologies that prioritize atom economy and reduce waste.

Future research will likely focus on:

Catalytic Guanylation: Moving away from stoichiometric reagents, transition-metal-catalyzed or organocatalytic methods can offer milder reaction conditions and higher efficiency. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of complex cyclic guanidines and could be adapted for N-alkyl guanidines.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhances safety, and allows for easier scalability. Developing a flow-based synthesis for this compound could significantly streamline its production.

Bio-inspired Synthesis: Exploring enzymatic or chemoenzymatic routes could provide highly selective and environmentally benign pathways to guanidine (B92328) compounds.

Green Solvents and Reagents: The use of water, ionic liquids, or deep eutectic solvents as reaction media can drastically reduce the environmental footprint of the synthesis. researchgate.net Similarly, employing greener guanylating agents, such as carbodiimides activated by non-toxic catalysts, is a key area of development. chemrxiv.org

| Synthetic Approach | Key Advantages | Potential Challenges |

|---|---|---|

| Organocatalysis | Metal-free, mild conditions, high selectivity. benthamdirect.com | Catalyst loading and recyclability. |

| Flow Chemistry | Enhanced safety, scalability, precise control. | Initial setup costs, potential for clogging. |

| Aqueous Synthesis | Environmentally benign, low cost, simplified work-up. researchgate.net | Solubility of starting materials, competing hydrolysis. |

Exploration of Novel Catalytic Applications and Design Principles

The strong Brønsted basicity and hydrogen-bond donating ability of the guanidine group make it a powerful motif in organocatalysis. rsc.orgthieme-connect.com The this compound scaffold offers a unique platform for designing novel catalysts.

Key research directions include:

Asymmetric Catalysis: By introducing chiral elements into the guanidine framework, this compound derivatives can be developed as highly effective catalysts for enantioselective reactions. rsc.orgproquest.com The cyclopropylmethyl group can play a crucial role in creating a specific chiral environment around the catalytic center, influencing stereoselectivity.

Bifunctional Catalysis: Designing catalysts that combine the basic guanidine core with another functional group (e.g., a hydrogen-bond donor or a Lewis acid) can enable cooperative catalysis for complex transformations. chemrxiv.org The N-substituent provides a convenient handle for introducing this second functionality.

Frustrated Lewis Pairs (FLPs): The steric bulk of the cyclopropylmethyl group could be exploited in combination with a bulky Lewis acid to form FLPs, capable of activating small molecules like H₂, CO₂, and olefins for metal-free hydrogenations and carboxylations.

Photoswitchable Catalysts: Incorporating a photoresponsive moiety, such as an azobenzene, into the structure of this compound could allow for external control over its catalytic activity using light. beilstein-journals.org This offers a non-invasive way to switch a reaction on or off with high spatiotemporal resolution. beilstein-journals.org

Integration of Advanced Computational Methodologies for Rational Compound Design

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, computational methods can provide deep insights into its behavior and guide the design of new derivatives with tailored properties.

Future research will heavily integrate:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, proton affinity, and spectral properties of this compound and its derivatives. nih.govresearchgate.net This information is vital for understanding its catalytic mechanism and designing more active catalysts.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict how derivatives of this compound bind to biological targets like enzymes or DNA. nih.govnih.govfrontiersin.org This allows for the rational design of potent and selective inhibitors or therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a correlation between the structural features of a series of this compound analogs and their biological activity, helping to predict the potency of new, unsynthesized compounds. frontiersin.org

| Computational Method | Application for this compound | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst design, reaction mechanism studies. nih.gov | Electronic properties, reactivity, stability. |

| Molecular Docking | Drug discovery, probe design. nih.gov | Binding affinity and mode to biological targets. |

| Molecular Dynamics (MD) | Understanding interactions in solution or with membranes. | Conformational changes, binding free energies. |

Prospects in Materials Science and Engineering Applications

The protonated form of guanidine, the guanidinium (B1211019) ion, is known for its ability to form strong, bidentate hydrogen bonds with anions, making it a valuable functional group in materials science. sci-hub.se

Emerging applications for this compound in this field include:

Functional Polymers: Incorporating the N-(cyclopropylmethyl)guanidinium moiety into polymer side chains can create materials with interesting properties. researchgate.net These could include anion-exchange membranes for fuel cells, antimicrobial surfaces, or "molecular glues" for adhering to biological tissues. nih.govnih.govacs.org The cyclopropylmethyl group could influence the polymer's thermal stability, solubility, and morphology.

Supramolecular Assemblies: The strong hydrogen-bonding capabilities of the guanidinium group can be used to direct the self-assembly of molecules into well-defined supramolecular structures, such as gels, liquid crystals, or porous frameworks.

Ionic Liquids: Guanidinium-based ionic liquids are being explored as "green" solvents and electrolytes. The N-(cyclopropylmethyl) group can be used to tune the melting point, viscosity, and electrochemical window of these materials.

Contribution to Chemical Biology as Probes and Tools for Mechanistic Studies

The ability of the guanidinium group to mimic the side chain of arginine allows it to interact strongly with negatively charged species like phosphates, carboxylates, and sulfates, which are ubiquitous in biological systems. sci-hub.semit.edu This makes this compound an attractive scaffold for developing tools for chemical biology.

Future prospects in this area are:

Cellular Delivery Vehicles: Guanidinium-rich molecules are known to act as cell-penetrating peptides (CPPs) that can transport cargo across cell membranes. mit.eduacs.org By oligomerizing or attaching this compound to other molecules, novel transporters for drugs or imaging agents could be developed.

Fluorescent Probes: By functionalizing the this compound scaffold with a fluorophore, selective probes for anions or metal ions can be created. rsc.orgrsc.org The guanidinium group would serve as the recognition site, and its binding event would trigger a change in fluorescence, enabling the detection and imaging of specific analytes in biological systems. rsc.orgresearchgate.net

Molecular Glues and Protein-Protein Interaction Modulators: The strong binding of multiple guanidinium groups to protein surfaces can be harnessed to create "molecular glues" that stabilize protein-protein interactions or modulate enzyme function. rsc.orgresearchgate.net The unique shape of the cyclopropylmethyl substituent could be used to achieve specific targeting of protein surfaces. Furthermore, guanidinium-stapled peptides have emerged as a powerful tool for reinforcing helical structures to target protein-protein interactions. nih.gov

Q & A

Q. What are the optimal synthetic routes for N-(cyclopropylmethyl)guanidine, and how can reaction yields be improved?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting cyclopropylmethylamine with cyanamide derivatives under controlled pH (8–10) and temperature (70–90°C) to minimize side reactions . Yield optimization requires:

- Reagent stoichiometry : A 1:1.2 molar ratio of cyclopropylmethylamine to cyanamide prevents excess reagent accumulation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF may reduce byproduct formation .

- Temperature gradients : Gradual heating (2–3°C/min) reduces thermal decomposition of intermediates.

Q. How can structural characterization of this compound be validated?

Use a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Confirm the guanidine backbone via ¹H-NMR (δ 6.8–7.2 ppm for NH protons) and ¹³C-NMR (δ 157–160 ppm for C=N) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 140.1 (calculated for C₅H₁₀N₃) .

- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (C: 51.4%, N: 30.0%) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme inhibition assays : Test against arginase or nitric oxide synthase, as guanidines often compete with arginine substrates .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

- Receptor binding studies : Radioligand displacement assays (e.g., α₂-adrenergic receptors) to assess affinity (IC₅₀ values) .

Advanced Research Questions

Q. How do electronic effects of the cyclopropylmethyl group influence reactivity in cross-coupling reactions?

The cyclopropylmethyl group’s strain-induced hyperconjugation alters electron density on the guanidine core:

- Electron-withdrawing effects : The cyclopropane ring’s bent bonds withdraw electron density, enhancing electrophilic substitution at the guanidine nitrogen .

- Steric hindrance : The bulky group restricts access to the reactive site, favoring catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings .

- Byproduct analysis : Monitor for ring-opened byproducts (e.g., allylguanidine) via GC-MS when using strong bases (e.g., NaH) .

Q. How can computational modeling resolve contradictions in reported binding affinities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (pH, ionic strength). Mitigate via:

- Molecular docking : Simulate interactions with target proteins (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Compare binding poses under different protonation states .

- Free energy calculations : Use molecular dynamics (MD) to calculate ΔG binding energies, accounting for solvent effects .

- Statistical validation : Apply ANOVA to datasets from multiple labs, controlling for variables like buffer composition .

Q. What strategies improve the stability of this compound in aqueous solutions?

Guanidines hydrolyze in water via nucleophilic attack. Stabilize by:

- pH buffering : Maintain pH 6–7 to prevent deprotonation of the NH group .

- Co-solvents : Add 10–20% acetonitrile or DMSO to reduce water activity .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in in vivo models?

- Dose range : Start with 0.1–10 mg/kg (intraperitoneal) based on LD₅₀ data from analogous guanidines .

- Endpoint selection : Measure biomarkers (e.g., plasma nitric oxide levels) at 1-, 3-, and 6-hour intervals .

- Control groups : Include vehicle-only and positive controls (e.g., L-NAME for nitric oxide inhibition) .

Q. What analytical workflows are recommended for detecting degradation products of this compound?

- LC-MS/MS : Use a C18 column (2.6 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile .

- Degradation markers : Monitor for cyclopropane ring-opened products (e.g., allyl derivatives) at m/z 126.1 .

- Forced degradation studies : Expose the compound to heat (60°C), light (UV-A), and acidic/alkaline conditions (pH 2–12) .

Data Interpretation Guidelines

Q. How to reconcile conflicting results in enzyme inhibition assays?

- Assay standardization : Validate enzyme activity with a reference inhibitor (e.g., aminoguanidine for NOS) in each experiment .

- Data normalization : Express inhibition as % activity relative to vehicle controls, not absolute values .

- Meta-analysis : Pool data from ≥3 independent studies using random-effects models to account for inter-lab variability .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in guanidine derivatives?

- Multivariate regression : Correlate substituent parameters (Hammett σ, LogP) with bioactivity .

- Machine learning : Train random forest models on datasets of ≥50 derivatives to predict IC₅₀ values .

- Cluster analysis : Group compounds by shared pharmacophores (e.g., cyclopropylmethyl vs. benzyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|